molecular formula C24H32Cl3N7O B3028250 (R)-CR8

(R)-CR8

Cat. No.: B3028250
M. Wt: 540.9 g/mol
InChI Key: ORYSYXHQFOWNDK-RGFWRHHQSA-N
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Description

Contextualization as a Second-Generation Roscovitine (B1683857) Analog

(R)-CR8 is recognized as a second-generation analog of Roscovitine (Seliciclib) medchemexpress.comcaymanchem.commedchemexpress.commedkoo.com. Roscovitine is a purine-based experimental drug candidate known for its inhibitory effects on multiple CDKs, including CDK2, CDK7, and CDK9, thereby influencing cell cycle progression wikipedia.orgnih.gov. Building upon the structural scaffold of Roscovitine, this compound was developed through medicinal chemistry efforts aimed at generating more potent analogs researchgate.net. These modifications resulted in improved potency for inhibiting several CDKs compared to (R)-Roscovitine caymanchem.comresearchgate.net.

Evolution of Research Focus: From Cyclin-Dependent Kinase Inhibition to Molecular Glue Degradation

Initially, research on this compound primarily focused on its potent inhibitory activity against a range of CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9 medchemexpress.commedchemexpress.commedkoo.combio-techne.comrndsystems.comtocris.com. Studies demonstrated that this compound inhibits various CDK/cyclin complexes with low micromolar to sub-micromolar IC50 values medchemexpress.commedchemexpress.combio-techne.comrndsystems.com. This CDK inhibition was shown to induce apoptosis and inhibit cell cycle progression in various cell lines medchemexpress.commedchemexpress.comlktlabs.com.

However, a significant shift in the research focus occurred with the discovery that this compound also functions as a molecular glue degrader medchemexpress.commedchemexpress.comtocris.comguidetopharmacology.orgdrughunter.comresearchgate.netsci-hub.senih.gov. This distinct mechanism involves the compound facilitating a novel interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein researchgate.net. In the case of this compound, this activity specifically leads to the depletion of cyclin K medchemexpress.commedchemexpress.comtocris.comguidetopharmacology.orgdrughunter.comsci-hub.senih.gov.

Detailed research findings revealed that the CDK-bound form of this compound possesses a solvent-exposed pyridyl moiety medchemexpress.comnih.gov. This structural feature is crucial as it induces the formation of a complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1 medchemexpress.comrndsystems.comtocris.comguidetopharmacology.orgnih.gov. This interaction bypasses the typical requirement for a substrate receptor, effectively presenting cyclin K for ubiquitination and degradation by a DDB1-containing cullin-RING ubiquitin ligase complex medchemexpress.comrndsystems.comtocris.comguidetopharmacology.orgresearchgate.netsci-hub.senih.gov. Proteome-wide mass spectrometry studies have indicated that cyclin K is the primary protein consistently decreased in abundance upon exposure to this compound guidetopharmacology.org.

Significance within the Field of Targeted Protein Degradation Research

The identification of this compound as a molecular glue degrader holds significant implications for the field of targeted protein degradation (TPD) medkoo.comnih.govfrontiersin.org. TPD is an emerging therapeutic strategy that aims to eliminate disease-causing proteins rather than merely inhibiting their function researchgate.net. Molecular glues represent a class of small molecules that induce or stabilize protein-protein interactions, particularly those between a target protein and an E3 ubiquitin ligase, to trigger target protein degradation researchgate.netnih.gov.

This compound's mechanism of action, specifically its ability to induce the formation of a complex between CDK12-cyclin K and DDB1 leading to cyclin K degradation, provides a valuable model for understanding how small molecules can mediate protein degradation without relying on canonical substrate receptors like CRBN or DCAF15 researchgate.netfrontiersin.org. This discovery demonstrates that chemical modifications to target-binding molecules can confer gain-of-function glue properties, suggesting a broader strategy for converting existing inhibitors into molecular glues researchgate.netnih.gov.

The unique ability of this compound to recruit Cyclin K to form a ternary complex with CDK12 and the CUL4 adaptor protein DDB1, independent of a standard substrate receptor, highlights a novel mode of action within the TPD landscape researchgate.netfrontiersin.org. This contributes to the expanding understanding of how molecular glues can operate and broadens the potential strategies for developing new degraders for previously challenging targets researchgate.netnih.gov.

Key Research Findings on this compound Activity

Target/ActivityIC50 or EffectReference
CDK1/cyclin B0.09 μM medchemexpress.commedchemexpress.com
CDK2/cyclin A0.072 μM medchemexpress.commedchemexpress.com
CDK2/cyclin E0.041 μM medchemexpress.commedchemexpress.com
CDK5/p250.11 μM medchemexpress.commedchemexpress.com
CDK7/cyclin H1.1 μM medchemexpress.commedchemexpress.com
CDK9/cyclin T0.18 μM medchemexpress.commedchemexpress.com
CK1δ/ε0.4 μM medchemexpress.commedchemexpress.com
Cyclin K Degradation (Molecular Glue)Induces formation of CDK12-cyclin K-DDB1 complex medchemexpress.comrndsystems.comtocris.comguidetopharmacology.orgnih.gov
Apoptosis InductionPotent inducer (e.g., IC50 of 0.49 μM in SH-SY5Y cells) medchemexpress.commedchemexpress.com

Properties

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O.3ClH/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20;;;/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30);3*1H/t19-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSYXHQFOWNDK-RGFWRHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action

Cyclin-Dependent Kinase Inhibition

(R)-CR8 demonstrates potent inhibitory activity against a range of cyclin-dependent kinases and other kinases, often with greater potency than its parent compound, Roscovitine (B1683857). nih.govnih.gov

This compound is a potent, pan-CDK inhibitor with demonstrated activity against multiple members of the CDK family. nih.gov Its inhibitory profile includes key kinases involved in cell cycle regulation and transcription. medchemexpress.comnih.gov Both the (R) and (S) isomers of CR8 are reported to be equipotent in their inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9. guidetopharmacology.org The compound shows particular potency against CDK2, CDK1, CDK5, and CDK9.

Biochemical assays have determined the half-maximal inhibitory concentrations (IC₅₀) of this compound against various CDK-cyclin complexes. medchemexpress.com For instance, its IC₅₀ values are 0.09 µM against CDK1/cyclin B, 0.041 µM to 0.072 µM against CDK2 complexes, 0.11 µM against CDK5/p25, and 0.18 µM against CDK9/cyclin T. medchemexpress.com Its activity against CDK7 is comparatively lower, with an IC₅₀ of 1.1 µM. medchemexpress.com

Kinase TargetIC₅₀ (µM)
CDK1/cyclin B0.09 medchemexpress.com
CDK2/cyclin A0.072 medchemexpress.com
CDK2/cyclin E0.041 medchemexpress.com
CDK5/p250.11 medchemexpress.com
CDK7/cyclin H>1.0
CDK9/cyclin T0.18 medchemexpress.com

Beyond the CDK family, this compound also inhibits other protein kinases, notably Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK-3α/β). guidetopharmacology.orgnih.gov The compound inhibits CK1δ/ε with an IC₅₀ value reported between 0.4 µM and 0.6 µM. medchemexpress.com The (R) isomer of CR8 is specifically noted to be more inhibitory against GSK-3α/β than the (S) isomer. guidetopharmacology.orgresearchgate.net

This compound was developed as a more potent derivative of Roscovitine. nih.gov While sharing a similar target profile, this compound consistently demonstrates enhanced inhibitory activity. nih.govnih.gov Across various CDK targets, including CDK1, CDK2, CDK5, CDK7, and CDK9, CR8 is approximately 2- to 4-fold more potent than Roscovitine. nih.govresearchgate.net This increased potency is even more pronounced for other kinases, with CR8 being 7- to 10-fold more potent against CK1. nih.govresearchgate.net For example, the IC₅₀ value of CR8 for CDK9 is 0.11 µM, whereas the value for roscovitine is 0.23 µM. nih.gov

Despite this relatively modest increase in direct kinase inhibition, this compound is significantly more potent at inducing cell death, showing 50- to 100-fold greater activity than Roscovitine in various cell lines. nih.gov Cocrystal structures of both this compound and (R)-roscovitine bound to CDK2/cyclin A reveal that the two inhibitors occupy essentially identical positions within the kinase's ATP-binding pocket, suggesting the substantial difference in cellular potency may arise from mechanisms beyond direct kinase inhibition. nih.govresearchgate.netresearchgate.net

Kinase FamilyPotency Increase of this compound vs. Roscovitine
CDKs (1, 2, 5, 7, 9)2- to 4-fold nih.govresearchgate.net
Casein Kinase 1 (CK1)7- to 10-fold nih.govresearchgate.net

Structure Activity Relationship Sar and Chemical Modalities

Rational Design and Synthesis Strategies

While the discovery of some molecular glue degraders has been serendipitous, there is a growing emphasis on rational design strategies to develop new compounds with desired properties sci-hub.senih.govbiorxiv.orgfrontiersin.org. (R)-CR8 itself was identified as a molecular glue through systematic database mining, correlating compound cytotoxicity with the expression levels of E3 ligase components nih.govfrontiersin.orgresearchgate.net. This approach highlighted the association between this compound cytotoxicity and the mRNA levels of the DDB1 E3 ligase adaptor protein, suggesting its role as a degrader nih.govfrontiersin.orgresearchgate.net.

This compound is a well-characterized second-generation analog derived from the purine (B94841) scaffold of roscovitine (B1683857) (Seliciclib) medchemexpress.comnih.govmedkoo.comresearchgate.netresearchgate.netmdpi.comnih.gov. Roscovitine is a 2,6,9-trisubstituted purine, and this compound maintains this core structure while incorporating specific modifications nih.govresearchgate.net. The key difference lies in the substitution at the N6 position nih.govresearchgate.netacs.org. Roscovitine lacks the 2-pyridyl substituent that is present in this compound researchgate.netacs.org. The synthesis of both this compound and its enantiomer (S)-CR8 has been reported in the literature researchgate.net.

Chemical modifications to the roscovitine scaffold, particularly at the N6 position, significantly impact the potency and selectivity of the resulting compounds. This compound demonstrates improved potency compared to (R)-roscovitine as a CDK inhibitor, showing 2- to 4-fold greater inhibition of CDK1/2/3/5/7/9 nih.govresearchgate.net.

More strikingly, this compound exhibits substantially higher potency in cellular assays, including the inhibition of CDK1 and CDK9 substrate phosphorylation and the induction of apoptotic cell death nih.govresearchgate.netmdpi.com. In various cellular assays, this compound was 25 to 50 times more potent than (R)-roscovitine nih.govresearchgate.net. This enhanced activity in inducing apoptotic cell death, observed across 25 different cell lines, includes significant increases in MTS reduction (40-fold), lactate (B86563) dehydrogenase release (35-fold), caspases activation (68-fold), and PARP cleavage (50-fold) compared to (R)-roscovitine nih.govresearchgate.netmdpi.comacs.org.

Despite the marked difference in cellular potency, the direct kinase inhibitory activity between roscovitine and CR8 is relatively similar (e.g., IC50 values for CDK9 are 0.23 µM for roscovitine and 0.11 µM for CR8) nih.gov. This suggests that the increased cellular efficacy of this compound is not solely attributable to enhanced kinase inhibition nih.gov. Co-crystal structures of this compound and (R)-roscovitine bound to pCDK2/cyclin A reveal that both inhibitors occupy essentially identical positions within the ATP-binding pocket nih.govresearchgate.netacs.org.

The critical chemical modification that differentiates this compound from roscovitine and confers its molecular glue properties is the addition of the 2-pyridyl moiety biorxiv.orgacs.org. This subtle structural change converts the compound from primarily a kinase inhibitor to a molecular glue degrader biorxiv.orgacs.org. Studies exploring modifications to the solvent-exposed pyridine (B92270) ring of CR8 have shown that a range of different groups can still facilitate cyclin K degradation, indicating a degree of flexibility in the structure-activity relationship for glue function acs.org. However, even small changes to this solvent-exposed region can significantly impact the compound's mechanism of action acs.org. The (R)-enantiomer of CR8 has been reported to be slightly more potent than the (S)-enantiomer medkoo.com.

Below is a table summarizing the comparative potency of this compound and (R)-Roscovitine in cellular apoptosis induction:

Apoptosis ParameterFold Increase in Potency (this compound vs. (R)-Roscovitine)Source
MTS reduction40 nih.govresearchgate.netmdpi.com
Lactate dehydrogenase release35 nih.govresearchgate.netmdpi.com
Caspases activation68 nih.govresearchgate.netmdpi.com
PARP cleavage50 nih.govresearchgate.netmdpi.com

This compound's function as a molecular glue degrader of cyclin K represents a significant aspect of its chemical modality nih.govfrontiersin.orgresearchgate.netmedchemexpress.comacs.orgtocris.comdrughunter.combio-techne.comrndsystems.comresearchgate.net. Unlike traditional inhibitors that simply block enzyme activity, this compound induces the formation of a ternary complex involving CDK12-cyclin K and the CUL4 adaptor protein DDB1 biorxiv.orgfrontiersin.orgresearchgate.netmedchemexpress.commdpi.comacs.orgtocris.combio-techne.comrndsystems.comrsc.org. This complex formation leads to the ubiquitination and subsequent proteasomal degradation of cyclin K biorxiv.orgfrontiersin.orgresearchgate.netmedchemexpress.commdpi.comacs.orgtocris.combio-techne.comrndsystems.comrsc.org.

The solvent-exposed pyridyl moiety of this compound plays a crucial role in recruiting DDB1 to form this ternary complex sci-hub.sebiorxiv.orgmedchemexpress.comacs.org. This interaction involves hydrogen bonds and hydrophobic interactions with residues on DDB1 mdpi.com. Notably, the formation of this ternary complex and subsequent cyclin K degradation is observed when this compound binds to CDK12 or CDK13, but not CDK9, highlighting a degree of selectivity in its glue function acs.org.

The mechanism by which this compound acts as a molecular glue has inspired hybridization approaches in the design of novel inhibitor-degraders. The concept of converting existing pan-CDK inhibitors into cyclin K degraders by appending appropriate solvent-exposed groups has been explored, using the SAR derived from CR8 as a guide acs.org. Furthermore, novel CDK12 inhibitors have been designed by combining structural features of reported CDK12 inhibitors with those of the cyclin K degrader this compound mdpi.com. These strategies aim to leverage the degradation mechanism initiated by compounds like this compound to develop new therapeutic agents.

Cellular and Molecular Effects

Cell Cycle Regulation Modulation

(R)-CR8 is a potent inhibitor of CDKs that are crucial regulators of the cell cycle. medchemexpress.comlktlabs.comcaymanchem.com By inhibiting CDKs such as CDK1, CDK2, CDK5, CDK7, and CDK9, this compound can impede cell cycle progression. medchemexpress.comlktlabs.comcaymanchem.com Studies have shown that this compound can induce cell cycle arrest. aacrjournals.org For instance, in chronic myeloid leukemia (CML) cells, this compound inhibits cell cycle progression. lktlabs.com In the context of traumatic brain injury, CR8 has been shown to limit cell cycle activation in animal models. lktlabs.com Similarly, in autosomal dominant polycystic kidney disease (ADPKD) models, this compound has demonstrated effective blockade of cell cycle activity and proliferation. tandfonline.com

Apoptosis Induction Mechanisms

This compound is a potent inducer of apoptotic cell death in various cell lines. medchemexpress.comresearchgate.net Its ability to trigger apoptosis is significantly higher compared to its precursor, (R)-roscovitine. researchgate.netresearchgate.net The mechanisms underlying this compound-induced apoptosis involve the downregulation of anti-apoptotic proteins and the activation of key apoptotic pathways.

A significant mechanism by which this compound induces apoptosis is through the downregulation of anti-apoptotic proteins, such as Mcl-1 (Myeloid cell leukemia sequence 1). lktlabs.comnih.govresearchgate.net Research indicates that this compound treatment leads to a rapid and massive downregulation of Mcl-1 expression at both the mRNA and protein levels in various cancer cell lines, including neuroblastoma cells and chronic lymphocytic leukemia (CLL) cells. aacrjournals.orgresearchgate.netresearchgate.net This downregulation of Mcl-1 is considered a key factor in overcoming survival signals and promoting apoptosis. aacrjournals.orgresearchgate.net The downregulation of Mcl-1 appears to be dependent on the inhibition of CDKs by this compound. researchgate.net In CLL cells, the downregulation of Mcl-1 by CR8 occurs through the inhibition of RNA polymerase II. aacrjournals.org

Here is a table summarizing the effect of CR8 on Mcl-1 in different cell lines based on the search results:

Cell Line TypeEffect on Mcl-1 ExpressionLevel of Effect (mRNA/Protein)Reference
Neuroblastoma cells (SH-SY5Y)DownregulationmRNA and Protein researchgate.net
Neuroblastoma cell lines (9 total)Dramatic concentration-dependent decreaseProtein researchgate.net
Chronic Lymphocytic Leukemia (CLL) cellsDownregulationProtein (via inhibition of RNA polymerase II) aacrjournals.org

This compound triggers the activation of key components of the apoptotic machinery, including caspases and their substrates like PARP (Poly-(ADP-ribose) polymerase). medchemexpress.comaacrjournals.orgresearchgate.netnih.gov Studies have shown that this compound treatment leads to dose-dependent induction of PARP cleavage. medchemexpress.comresearchgate.net PARP cleavage, specifically at Asp214, is a hallmark of caspase-3 activity during apoptosis. cellsignal.com

This compound also induces the activation of various caspases. researchgate.netnih.gov In chronic myeloid leukemia cell lines, this compound treatment induced the activation of initiator caspases 2, 8, 9, and 10, as well as effector caspases 3, 6, and 7. nih.gov This suggests that both the extrinsic and mitochondrial apoptotic pathways are triggered by this compound. nih.govwikipedia.org The activation of caspase-3, often measured by the presence of its cleaved fragment, is specifically induced by this compound in a concentration-dependent manner. nih.gov The enhanced cell death-inducing activity of this compound compared to (R)-roscovitine is associated with a significantly higher potency in activating caspases and inducing PARP cleavage. researchgate.net

Here is a table summarizing the effects of this compound on caspases and PARP cleavage:

Apoptotic MarkerEffect of this compound TreatmentObservation/MechanismReference
PARPCleavage inducedDose-dependent induction medchemexpress.comresearchgate.net
Caspase-3Activation/ProcessingDose-dependent activation, cleavage observed researchgate.netnih.gov
Caspases 2, 8, 9, 10ActivationInitiator caspases activated nih.gov
Caspases 6, 7ActivationEffector caspases activated nih.gov

Effects on Protein Abundance and Proteostasis

Beyond its direct kinase inhibition and effects on apoptosis-related proteins, this compound has been shown to influence the abundance of other cellular proteins, acting as a molecular glue degrader. medchemexpress.comresearchgate.netguidetopharmacology.orgrndsystems.comnih.gov this compound has a solvent-exposed pyridyl moiety that facilitates the formation of a complex between CDK12-cyclin K and the CUL4 adaptor protein DDB1. medchemexpress.comguidetopharmacology.orgnih.govfrontiersin.orgmdpi.com This interaction bypasses the typical requirement for a substrate receptor and leads to the ubiquitination and subsequent degradation of cyclin K by the proteasome system. medchemexpress.comguidetopharmacology.orgnih.govfrontiersin.org

Quantitative proteome-wide mass spectrometry studies evaluating protein abundance following this compound treatment have revealed that cyclin K is consistently decreased in abundance. guidetopharmacology.orgnih.gov In one study assessing over 8,000 proteins, cyclin K was the only protein that consistently showed decreased abundance in response to this compound exposure. guidetopharmacology.orgnih.gov This targeted degradation of cyclin K highlights a distinct mechanism by which this compound influences cellular protein profiles and proteostasis. researchgate.netrndsystems.comrsc.org

Here is a table summarizing the effect of this compound on Cyclin K abundance:

ProteinEffect of this compound TreatmentMechanismReference
Cyclin KDecreased abundanceMolecular glue degrader, leading to ubiquitination and proteasomal degradation medchemexpress.comguidetopharmacology.orgnih.govfrontiersin.org

Preclinical Research Applications and Therapeutic Hypotheses

Oncology Research Models

In cancer research, (R)-CR8 is being explored for its ability to halt the proliferation of tumor cells and induce apoptosis. Its efficacy has been observed across a variety of cancer cell lines, including models of neuroblastoma and chronic myeloid leukemia.

Anti-proliferative Effects in Cancer Cell Lines

This compound exhibits potent anti-proliferative and cytotoxic effects across numerous cancer cell lines. nih.govresearchgate.net Research consistently shows that this compound is significantly more potent than its parent compound, (R)-Roscovitine. nih.govresearchgate.net Studies have quantified this increased potency, showing that this compound can be 50 to 100 times more effective at inducing apoptotic cell death in various cell lines. nih.gov For instance, in human neuroblastoma SH-SY5Y cells, this compound inhibited the phosphorylation of CDK1 and CDK9 substrates with 25 to 50 times higher potency than (R)-Roscovitine. nih.govresearchgate.net This enhanced activity translates to a greater ability to trigger the cellular mechanisms of programmed cell death. nih.govresearchgate.net

One comparative analysis in nine different neuroblastoma cell lines revealed that (S)-CR8, an isomer of this compound, had an average 60-fold higher potency than (R)-Roscovitine in inducing cell death. nih.gov Another study confirmed that across 19 different cell lines, the average IC₅₀ value for (S)-CR8 was 2.68 µM, compared to 20.21 µM for (R)-Roscovitine. researchgate.net

Table 1: Comparative Potency of CR8 vs. (R)-Roscovitine in Inducing Cell Death

Parameter Cell Line(s) Potency Increase of CR8 Citation(s)
Apoptotic Cell Death Various (25 lines) 50-100 fold nih.govnih.govresearchgate.net
Cell Survival Neuroblastoma (9 lines) ~60 fold nih.gov
Caspases Activation SH-SY5Y 68 fold nih.govresearchgate.net
PARP Cleavage SH-SY5Y 50 fold nih.govresearchgate.net
MTS Reduction SH-SY5Y 40 fold nih.govresearchgate.net
LDH Release SH-SY5Y 35 fold nih.govresearchgate.net

Impact on Specific Tumor Types (e.g., Neuroblastoma, Chronic Myeloid Leukemia)

Neuroblastoma: A key area of investigation for this compound is in neuroblastoma, particularly cases with MYCN amplification, which is a strong predictor of high-risk disease. researchgate.netnih.govnih.gov Research has shown that CDK inhibitors like this compound can trigger a rapid and substantial downregulation of MYCN expression in MYCN-amplified neuroblastoma cells. researchgate.netnih.gov This effect is observed both in cell cultures and in animal xenograft models. researchgate.netnih.gov The mechanism is believed to involve the inhibition of CDKs responsible for transcription, such as CDK7, CDK9, and CDK12, which reduces the activity of RNA polymerase II and halts the synthesis of the short-lived MYCN protein. researchgate.netnih.govresearchgate.net Furthermore, this compound is a potent inducer of apoptosis in neuroblastoma cell lines, with an IC₅₀ of 0.49 µM in the SH-SY5Y line. medchemexpress.com This is linked to the rapid downregulation of the anti-apoptotic protein Mcl-1. nih.govresearchgate.net

Chronic Myeloid Leukemia (CML): this compound has shown significant anti-leukemic activity in CML models, including cell lines that are resistant to the standard therapy, Imatinib. nih.govnih.govnih.gov Studies report that this compound and its related compounds exert strong anti-proliferative and cytotoxic effects on both Imatinib-sensitive and Imatinib-resistant CML cells. nih.gov The mechanism involves inducing a G₂/M phase cell cycle arrest and promoting dose-dependent apoptosis through the mitochondrial pathway. nih.gov This process is associated with the downregulation of key survival and anti-apoptotic factors such as Mcl-1, XIAP, and survivin, which are critical for the survival of Bcr-Abl transformed cells. nih.gov In inducing cell death in CML cell lines, this compound was found to be approximately 30 to 40 times more potent than (R)-Roscovitine. nih.gov

Targeting Overexpressed CDK12 in Cancer Models

A novel mechanism of action for this compound has been identified that extends beyond simple kinase inhibition. nih.govnih.gov this compound functions as a "molecular glue degrader," specifically targeting cyclin K for destruction. nih.govnih.govdrughunter.com This action is mediated through Cyclin-Dependent Kinase 12 (CDK12). researchgate.netnih.gov

The process begins with this compound binding to the CDK12-cyclin K complex. nih.govnih.gov A solvent-exposed part of the this compound molecule then induces a new protein-protein interaction, effectively "gluing" the CDK12-cyclin K complex to DDB1, an adaptor protein for the CUL4 E3 ubiquitin ligase. medchemexpress.comnih.govnih.gov This induced proximity bypasses the normal requirements for a substrate receptor and presents cyclin K for ubiquitination and subsequent degradation by the proteasome. medchemexpress.comnih.govnih.gov This targeted degradation of cyclin K represents a distinct anti-cancer strategy, converting a kinase inhibitor into a molecule that actively eliminates a key cellular component. nih.govnih.govucl.ac.uk

Neuroscience Research Models

In neuroscience, preclinical studies have focused on the neuroprotective capabilities of this compound, particularly in models of acute neural injury where it has been shown to reduce neuronal death and inflammation.

Neuroprotective Effects in Neural Injury Models (e.g., Spinal Cord Injury, Traumatic Brain Injury)

Traumatic Brain Injury (TBI): In experimental mouse and rat models of TBI, this compound has demonstrated significant neuroprotective effects. nih.govnih.gov When administered after the initial injury, this compound attenuates secondary injury mechanisms, including aberrant cell cycle activation in neurons. nih.govresearchgate.net This leads to a reduction in apoptotic cell death, decreased lesion volume, and improved survival of neurons in critical brain regions like the cortex, hippocampus, and thalamus. nih.govnih.gov Notably, these histological improvements are correlated with better functional outcomes, including significant attenuation of sensorimotor and cognitive deficits. nih.govnih.gov this compound has been shown to be substantially more potent than its predecessor, Roscovitine (B1683857), achieving neuroprotective effects at much lower concentrations. nih.gov

Table 2: Neuroprotective Effects of this compound in Experimental Traumatic Brain Injury (TBI) Models

Effect Observation Model System Citation(s)
Lesion Volume Significant reduction in lesion size. Mouse CCI Model nih.gov
Neuronal Survival Improved survival in cortex, dentate gyrus, CA3 hippocampus, and thalamus. Mouse CCI Model nih.gov
Apoptosis Reduced post-traumatic apoptotic cell death. Mouse CCI Model nih.gov
Functional Recovery Attenuated sensorimotor and cognitive deficits. Mouse CCI & Rat LFP Models nih.govnih.govresearchgate.net
Cell Cycle Activation Attenuated activation of cell cycle pathways post-injury. Mouse CCI & Rat LFP Models nih.govresearchgate.net

CCI: Controlled Cortical Impact; LFP: Lateral Fluid Percussion

Spinal Cord Injury (SCI): The neuroprotective potential of this compound extends to models of traumatic SCI. nih.gov Following an impact injury in rats, there is a significant upregulation of the pro-apoptotic E2F1/CDK1 signaling pathway. nih.govnih.gov Systemic administration of this compound after injury was shown to significantly attenuate the activation of this pathway. nih.govnih.govresearchgate.net This included reducing the increased expression of E2F1, its target cyclin A, the CDK1 co-activator cyclin B1, and downstream pro-apoptotic factors like Bim and c-Myb. nih.govresearchgate.net This inhibition of the E2F1/CDK1 pathway was associated with a decrease in biochemical markers of apoptosis and an increased number of surviving neurons five weeks after the injury. nih.govnih.gov

Modulation of Neuroinflammation and Neurodegeneration

Following a traumatic brain injury, a significant neuroinflammatory response occurs, involving the activation of microglia and astrocytes, which can contribute to ongoing tissue damage. nih.govfrontiersin.orgfrontiersin.orgnih.gov Preclinical research indicates that this compound can modulate this response. In a rat model of TBI, delayed systemic administration of this compound was found to reduce the activation of both microglia and astrocytes in the cortex. researchgate.net This suggests a role for cell cycle inhibition in controlling the chronic neuroinflammation that leads to progressive neurodegeneration. researchgate.netresearchgate.net

By attenuating these secondary injury processes, this compound also limits long-term neurodegeneration. nih.gov In TBI models, treatment with this compound led to reduced neuronal loss in the cortex, hippocampus (specifically the CA3 and dentate gyrus subregions), and thalamus when assessed at chronic time points (e.g., 21 days post-injury). nih.gov These findings highlight the potential of this compound to interfere with the cascade of events that lead from acute injury to chronic neurodegeneration and inflammation. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
(R)-Roscovitine (Seliciclib, CYC202)
(S)-CR8
Imatinib
MR4
Cyclin A
Cyclin B1
Cyclin K
Mcl-1
XIAP
Survivin
Bim
c-Myb
MG132

Polycystic Kidney Disease (PKD) Models

Preclinical studies have evaluated the efficacy of cyclin-dependent kinase (CDK) inhibitors in orthologous mouse models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). nih.govnih.gov Dysregulation of the cell cycle is considered a primary driver of cyst formation in PKD. nih.govbioworld.com Therefore, therapeutic strategies have targeted this pathway. The primary compound investigated in this context is (S)-CR8, a derivative of (R)-roscovitine. nih.govresearchgate.net

Research in an orthologous mouse model of ADPKD with a conditionally inactivated Pkd1 gene (Pkd1 cKO) has demonstrated that the (S)-CR8 compound is a potent inhibitor of cystogenesis. nih.gov This animal model closely mimics the development of renal and hepatic cysts seen in human ADPKD. nih.govresearchgate.net

Treatment with (S)-CR8 was shown to significantly reduce the progression of both kidney and liver cyst formation and to lessen the decline in kidney function. nih.gov The mechanism of action involves the effective blockade of the cell cycle and proliferation of cystic epithelial cells. nih.govresearchgate.net Furthermore, the compound was observed to reduce apoptosis, the programmed cell death that also contributes to cystic disease progression. nih.gov

In comparative studies within the Pkd1 cKO model, (S)-CR8 demonstrated superior in-vivo efficacy in reducing cyst development and preserving renal function when compared to its parent compound, (R)-roscovitine. nih.gov This suggests that the anti-proliferative effects of (S)-CR8 are pivotal to its therapeutic efficacy in this disease model. nih.gov The combined anti-proliferative and anti-apoptotic effects are believed to be responsible for the observed attenuation of PKD progression. nih.gov

The data below summarizes key findings from a preclinical study in the Pkd1 cKO mouse model, comparing the effects of vehicle, (R)-roscovitine, and (S)-CR8.

Treatment GroupParameterOutcomeSignificance
(S)-CR8Kidney to Body Weight RatioSignificant Decreasep < 0.05
(S)-CR8Cystic VolumeSignificant Decreasep < 0.05
(S)-CR8Blood Urea Nitrogen (BUN)Significant Decreasep < 0.05
(R)-RoscovitineKidney to Body Weight RatioSignificant Decreasep < 0.05
(R)-RoscovitineCystic VolumeSignificant Decreasep < 0.05
(R)-RoscovitineBlood Urea Nitrogen (BUN)Significant Decreasep < 0.05

This table illustrates the significant therapeutic effects of (S)-CR8 and (R)-roscovitine on key indicators of polycystic kidney disease severity in the Pkd1 cKO mouse model. Data synthesized from Bukanov et al. nih.gov

Exploration of Synergistic Effects with Other Preclinical Therapeutic Agents

Based on available preclinical research, studies focusing on the synergistic effects of this compound or its isomer (S)-CR8 in combination with other therapeutic agents for the treatment of polycystic kidney disease have not been detailed. The primary research has focused on establishing the efficacy of these CDK inhibitors as standalone treatments or in comparison to parent compounds like (R)-roscovitine. nih.govpatsnap.com

Advanced Research Methodologies and Analytical Approaches

Structural Biology Techniques

Structural biology has provided atomic-level insights into how (R)-CR8 mediates the interaction between its target kinase and the cellular degradation machinery.

X-ray crystallography has been instrumental in visualizing the ternary complex formed by DDB1, this compound, CDK12, and Cyclin K. rcsb.orgdiscngine.com The crystal structure reveals that this compound binds to the ATP-binding pocket of CDK12, and a solvent-exposed portion of the molecule, the phenylpyridine moiety, creates a new interface for interaction with DDB1. discngine.comresearchgate.net This induced proximity is the cornerstone of its molecular glue activity, bridging CDK12-Cyclin K to the DDB1-CUL4 E3 ubiquitin ligase complex. discngine.comdrughunter.com

The structure of the DDB1-(R)-CR8-CDK12-cyclin K complex was solved at a resolution of 3.46 Å. rcsb.org This detailed structural information shows this compound making crucial contacts with residues in the BPC domain of DDB1, including Ile909, Arg928, and Arg947, through its phenylpyridine ring system. nih.gov The purine (B94841) scaffold of this compound settles into the ATP binding pocket and interacts with the hinge region of CDK12. discngine.com This dual binding mode solidifies the ternary complex, positioning Cyclin K for subsequent ubiquitination and degradation. rcsb.orgdiscngine.com

Crystal Structure Details of the DDB1-(R)-CR8-CDK12-Cyclin K Complex

Parameter Value
PDB ID 6TD3
Method X-RAY DIFFRACTION
Resolution 3.46 Å
R-Value Work 0.194
R-Value Free 0.220

Data sourced from RCSB PDB. rcsb.org

Proteomics and Quantitative Mass Spectrometry for Protein Abundance Profiling

To understand the global effects of this compound on the cellular proteome, quantitative mass spectrometry-based proteomics was employed. nih.govguidetopharmacology.org This powerful technique allows for the unbiased measurement of changes in the abundance of thousands of proteins simultaneously following compound treatment. nih.govnih.govyoutube.com

Upon treatment of cells with this compound, proteome-wide analysis revealed that Cyclin K was the only protein whose abundance was consistently and significantly decreased. guidetopharmacology.org This high degree of selectivity is a remarkable feature of this compound's molecular glue activity. The use of tandem mass tag (TMT) mass spectrometry enabled the precise quantification of protein levels, confirming that this compound triggers the rapid and specific proteasomal degradation of Cyclin K. nih.gov

Genetic Screening Approaches

Genetic screens have been crucial in identifying the key cellular components required for the activity of this compound.

To dissect the molecular machinery responsible for this compound-induced cytotoxicity, genome-wide and E3 ubiquitin ligase-focused CRISPR-Cas9 resistance screens were performed. nih.govresearchgate.net In these screens, cells are mutagenized using a library of single guide RNAs (sgRNAs) that target specific genes for knockout. nih.govresearchgate.netbiorxiv.org By selecting for cells that become resistant to this compound treatment, researchers can identify genes whose protein products are essential for the compound's mechanism of action.

These screens unequivocally demonstrated that components of the CUL4-DDB1 E3 ubiquitin ligase complex are essential for this compound's activity. nih.gov Specifically, sgRNAs targeting DDB1, CUL4B, and RBX1 were significantly enriched in the resistant cell population, providing strong genetic evidence for the involvement of this ligase in the degradation of Cyclin K. nih.gov

Biochemical and Biophysical Characterization

Biochemical and biophysical assays have been used to quantify the interaction of this compound with its targets and to characterize its enzymatic inhibitory activity.

As a derivative of the known kinase inhibitor roscovitine (B1683857), the inhibitory activity of this compound against a panel of kinases was thoroughly characterized. researchgate.net Kinase activity assays are enzymatic assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The potency of the inhibitor is typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

This compound was found to be a potent inhibitor of several cyclin-dependent kinases. researchgate.net These assays confirmed that this compound retains the kinase inhibitory properties of its parent compound, in addition to its novel molecular glue function. guidetopharmacology.org

Reported IC50 Values for this compound Against Various Kinases

Kinase IC50 (µM)
CDK1 0.09 - 0.8
CDK2 0.036 - 0.07
CDK5 0.13 - 0.68
CDK7 >1
CDK9 0.18 - 1
Casein Kinase 1 (CK1) 0.6

Data compiled from various biochemical assays.

Protein-Protein Interaction Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has been a pivotal in vitro assay to quantify the formation of the CDK12–cyclin K–DDB1 ternary complex induced by this compound and its analogs. escholarship.orgresearchgate.net This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. In the context of this compound, one protein (e.g., DDB1) is typically labeled with a donor (like terbium) and the other (e.g., CDK12-cyclin K) with an acceptor (like Alexa Fluor 488). nih.gov When the small molecule induces the interaction, the fluorophores are brought close enough for FRET to occur, resulting in a detectable signal that correlates with complex formation.

TR-FRET assays have been crucial in structure-activity relationship (SAR) studies of cyclin K degraders. escholarship.org By evaluating a wide array of structurally diverse compounds, researchers have been able to determine the concentration at which each compound promotes 50% of the maximal complex formation (EC50). researchgate.net For instance, this compound was shown to potently induce the formation of the CDK12-DDB1 complex. researchgate.net Comparative TR-FRET assays have demonstrated that while related compounds like roscovitine can also stimulate this interaction, they do so with lower affinity than this compound. nih.govresearchgate.net These assays have also been instrumental in confirming that even compounds with minimal binding affinity to CDK12 can still effectively stabilize the CDK12-DDB1 complex, a hallmark of molecular glue activity. researchgate.net

CompoundTR-FRET EC50 (nM) for CDK12-DDB1 Complex Formation
This compoundValue not explicitly stated in provided text, but shown to be a potent binder
HQ46143
dCeMM283

Computational and Cheminformatics Strategies

Computational approaches have been indispensable in understanding and rationalizing the molecular glue activity of this compound. These methods provide insights into the structural and dynamic aspects of the ternary complex, guiding the design of new and improved molecular glues.

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to predict the binding mode of this compound and other CDK inhibitors within the ATP-binding pocket of CDK12. escholarship.orgnih.gov These simulations helped to visualize how this compound orients itself to bridge the interface between CDK12 and DDB1. escholarship.orgresearchgate.net Docking studies suggested a binding mode for other compounds similar to that of this compound, which was later confirmed by crystallography. escholarship.org For example, structural modeling revealed that the solvent-exposed 2-pyridyl moiety on this compound is critical for inducing the interaction with DDB1. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a deeper, time-resolved understanding of the stability and dynamics of the ternary complexes. researchgate.net These simulations can reveal atomic-level details, including the role of water molecules and the flexibility of loops and side chains at the protein-protein interface. researchgate.net By simulating the behavior of the CDK12-DDB1 complex in the presence of this compound, researchers can identify critical interactions and dynamic events that contribute to the stability of the glued complex, offering information that can guide the rational design of next-generation molecular glues with improved properties. researchgate.netresearchgate.net

Database Mining for Molecular Glue Discovery

The identification of this compound as a molecular glue degrader was not serendipitous but rather the result of a systematic and innovative database mining strategy. nih.govucl.ac.uknih.gov Researchers correlated the cytotoxicity data of 4,518 clinical and pre-clinical small molecules across hundreds of human cancer cell lines with the mRNA expression levels of E3 ubiquitin ligase components. nih.govnih.gov This large-scale analysis aimed to identify compounds whose cytotoxic activity was dependent on the expression of a specific E3 ligase, a potential indicator of a molecular glue mechanism.

This computational screen successfully identified this compound, a known CDK inhibitor, as a compound whose activity correlated with the expression of components of the DDB1-CUL4 E3 ligase complex. nih.govresearchgate.netnih.gov This discovery was a proof-of-concept for using systematic database mining to uncover novel molecular glue degraders, moving the field beyond serendipitous findings. ucl.ac.uk The success of this approach highlights the power of integrating large biological datasets to uncover new functions for known chemical entities and provides a strategic blueprint for the future discovery of molecular glues. nih.gov

Emerging Research Directions and Future Perspectives

Development of Next-Generation (R)-CR8 Analogs for Enhanced Selectivity and Potency

Future research is focused on developing next-generation analogs of this compound with improved selectivity and potency. researchgate.net Studies have shown that chemical modifications to the solvent-exposed pyridyl moiety of this compound can confer gain-of-function glue properties. researchgate.netmdpi.com Exploring a wider range of modifications, including both aromatic and nonaromatic groups, has demonstrated that the degradation-inducing activity is tolerant to diverse structures, suggesting that general design principles can be applied for optimizing monovalent degraders. nih.govacs.org This involves understanding the structure-activity relationship to identify modifications that enhance the stability of the ternary complex between CDK12, Cyclin K, and DDB1, thereby increasing the efficiency and selectivity of Cyclin K degradation. nih.govdiscngine.com

Research findings indicate that even compounds with high chemical diversity can exhibit molecular glue activity for Cyclin K degradation. discngine.com This suggests that the interaction interface required to trigger degradation may not necessitate perfect complementarity, facilitating the discovery of new molecular glues. acs.org

Investigation of Novel Neosubstrates Beyond Cyclin K

While Cyclin K is the primary target degraded by this compound, proteome-wide mass spectrometry studies have shown that other proteins, including CDK12, CDK13, Cyclin B1, and Aurora kinase, can also be depleted to some extent after treatment. nih.govacs.org This raises the possibility of identifying novel neosubstrates that are indirectly affected by this compound or its analogs. Future research will involve systematic investigations to comprehensively map the "degrome" induced by this compound and its derivatives across different cell types and conditions. Identifying and validating these additional targets could reveal unforeseen biological consequences of this compound treatment and potentially uncover new therapeutic opportunities or off-target effects to be mitigated.

Broadening Application to Other Ubiquitin Ligase Systems

This compound's ability to hijack the CUL4-DDB1 E3 ligase complex without a canonical substrate receptor suggests the potential to apply similar molecular glue strategies to target proteins for degradation via other ubiquitin ligase systems. mdpi.comnih.govfrontiersin.org Future research directions include exploring whether the structural insights gained from the this compound-induced ternary complex can be leveraged to design molecular glues that recruit other E3 ligases to specific target proteins. This could involve identifying or designing small molecules that bind to target proteins and simultaneously interact with components of different E3 ligase complexes, thereby expanding the repertoire of "undruggable" proteins that can be targeted for degradation.

Elucidation of Unforeseen Biological Consequences of Cyclin K Degradation

Degradation of Cyclin K, a key partner of CDK12 and CDK13, has significant implications for transcriptional regulation, DNA damage response, and genomic stability. frontiersin.orgmdpi.com While the primary focus has been on its role in cancer, the degradation of Cyclin K may have unforeseen biological consequences in various cellular processes. Future research will delve deeper into the downstream effects of Cyclin K depletion induced by this compound, utilizing approaches such as transcriptomics, proteomics, and functional assays to understand the full spectrum of cellular changes. This includes investigating its impact on different signaling pathways, cell cycle progression beyond the known CDK inhibition effects, and potential roles in other disease contexts. Understanding these broader biological consequences is crucial for fully assessing the therapeutic potential and potential liabilities of this compound and its analogs.

Strategic Integration into Preclinical Combination Therapies

Given that Cyclin K-CDK12/13 complexes are implicated in cancer growth and therapeutic resistance, a key future direction is the strategic integration of this compound into preclinical combination therapies. mdpi.com Combining this compound with existing or emerging therapeutic agents could lead to synergistic effects, overcoming resistance mechanisms and improving treatment outcomes in various cancers. Preclinical studies will focus on evaluating the efficacy of this compound in combination with targeted therapies, chemotherapies, and immunotherapies in relevant cancer models. nih.gov Identifying optimal drug combinations and understanding the underlying mechanisms of synergy will be critical for advancing this compound towards clinical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.